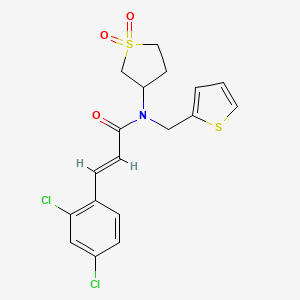![molecular formula C23H29N5O2S2 B12142519 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142519.png)
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This specific compound features a combination of thiazolidine, piperazine, and pyridopyrimidine moieties, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable aldehyde with a thiourea derivative under acidic conditions.
Pyridopyrimidine Core Construction: This step might involve the cyclization of a precursor molecule containing pyridine and pyrimidine functionalities.
Piperazine Substitution:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyridopyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds are often explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of “3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibiting their activity.
Interact with DNA/RNA: Affecting gene expression.
Modulate Receptors: Influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Piperazine Derivatives: Often used in pharmaceuticals for their psychoactive effects.
Pyridopyrimidines: Explored for their anticancer and antiviral activities.
Uniqueness
The uniqueness of “3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its multi-functional structure, which combines the properties of thiazolidine, piperazine, and pyridopyrimidine, potentially leading to novel biological activities and applications.
特性
分子式 |
C23H29N5O2S2 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC名 |
(5Z)-3-hexyl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O2S2/c1-3-4-5-7-11-28-22(30)18(32-23(28)31)16-17-20(26-14-12-25(2)13-15-26)24-19-9-6-8-10-27(19)21(17)29/h6,8-10,16H,3-5,7,11-15H2,1-2H3/b18-16- |
InChIキー |
XMBQDAJXJUYINC-VLGSPTGOSA-N |
異性体SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S |
正規SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142439.png)
![N,N-diethyl-4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}benzenesulfonamide](/img/structure/B12142441.png)
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12142457.png)
![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12142465.png)
![5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B12142473.png)
![3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12142480.png)
![N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12142485.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-t rimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12142490.png)
![2-[(3-chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142497.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12142508.png)
![2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B12142512.png)

![5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12142528.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12142530.png)
